molecular formula C9H15N3 B2875006 3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 1367977-59-0

3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2875006
CAS RN: 1367977-59-0
M. Wt: 165.24
InChI Key: JJZYWVNRQVVCJE-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-3-yl)piperidine” is a chemical compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(1-methyl-1H-pyrazol-3-yl)piperidine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for a similar compound, “1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine”, involves the use of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-3-yl)piperidine” includes a piperidine ring and a pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-(1-methyl-1H-pyrazol-3-yl)piperidine”, are known to participate in various chemical reactions. These reactions include multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Medicinal Chemistry

3-(1-methyl-1H-pyrazol-3-yl)piperidine: is a compound that has garnered attention in medicinal chemistry due to its pyrazole core . Pyrazole derivatives are known for their therapeutic potential, and this particular compound may serve as a scaffold for developing new drugs. It can be utilized to create ligands for receptors or enzymes, which are crucial in the treatment of various diseases .

Drug Discovery

In drug discovery, the pyrazole moiety of 3-(1-methyl-1H-pyrazol-3-yl)piperidine is advantageous for synthesizing bioactive chemicals. It’s often used in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties .

Agrochemistry

The pyrazole core is significant in agrochemistry for creating compounds that act as pesticides, fungicides, and insecticides. The versatility of 3-(1-methyl-1H-pyrazol-3-yl)piperidine allows for the synthesis of various agrochemicals that help in protecting crops and improving agricultural productivity .

Coordination Chemistry

In coordination chemistry, 3-(1-methyl-1H-pyrazol-3-yl)piperidine can be used to synthesize ligands that coordinate with metal ions. These ligands are essential in forming complexes for catalysis and other applications .

Organometallic Chemistry

This compound plays a role in organometallic chemistry where it may be involved in the creation of metal complexes. Such complexes are important for catalysis and the development of new materials with unique properties .

Green Synthesis

3-(1-methyl-1H-pyrazol-3-yl)piperidine: can contribute to green chemistry initiatives by being part of eco-friendly synthetic routes. It can be involved in reactions that minimize the use of hazardous substances and promote sustainable practices .

Microwave-Assisted Reactions

The compound is also relevant in microwave-assisted organic synthesis, which is a method known for reducing reaction times and improving yields. It can be used to optimize reactions for the efficient synthesis of various organic compounds .

Advanced Material Science

Lastly, the pyrazole derivative can be explored in the field of advanced material science for the development of new materials with potential applications in electronics, photonics, and nanotechnology .

Safety And Hazards

While specific safety and hazard information for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research directions could involve the development of new synthesis methods for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” and its derivatives, as well as exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-6-4-9(11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZYWVNRQVVCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-3-yl)piperidine

CAS RN

1367977-59-0
Record name 3-(1-methyl-1H-pyrazol-3-yl)piperidine
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